Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate
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Overview
Description
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with a chlorosulfonylating agent. One common method includes the use of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a starting material, which undergoes a series of reactions to introduce the tetrafluoropropanoate moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and by-products safely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Production of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the chlorosulfanyl and tetrafluoropropanoate groups, which can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but lacks the tetrafluoropropanoate group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
Uniqueness
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of fluorine and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Properties
CAS No. |
77705-95-4 |
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Molecular Formula |
C4H3ClF4O2S |
Molecular Weight |
226.58 g/mol |
IUPAC Name |
methyl 3-chlorosulfanyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O2S/c1-11-2(10)3(6,7)4(8,9)12-5/h1H3 |
InChI Key |
XJGPYUVHAPPUHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)SCl)(F)F |
Origin of Product |
United States |
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